ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Description
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a piperidine derivative featuring a 1-methylpyrazole substituent linked via a methylene group to the piperidine ring and an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-13(17)12-5-4-6-16(10-12)9-11-7-14-15(2)8-11/h7-8,12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHLJVSSOPTSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidine-3-Carboxylate
The most widely implemented method involves nucleophilic displacement between ethyl piperidine-3-carboxylate and 4-(bromomethyl)-1-methyl-1H-pyrazole:
Reaction Scheme :
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +28% vs. THF |
| Base | KCO | +15% vs. NaOH |
| Temperature | 80°C, 12 hr | 92% conversion |
| Molar Ratio (1:1.2) | Piperidine:Pyrazole | Minimizes di-alkylation |
This method achieves yields up to 78% when conducted under nitrogen atmosphere with molecular sieves to scavenge trace moisture. Post-reaction purification involves sequential washes with 5% NaHCO (to remove unreacted bromide) and saturated NaCl, followed by recrystallization from ethyl acetate/hexane (3:1).
Reductive Amination Approach
An alternative pathway employs reductive amination between ethyl 3-piperidinecarboxylate and 1-methyl-1H-pyrazole-4-carbaldehyde:
Mechanism :
-
Formation of imine intermediate
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Reduction using NaBHCN in MeOH at 0°C
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Acidic workup (HCl/EtO) to protonate tertiary amine
Key Advantages :
-
Avoids handling alkyl halides
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Enables stereochemical control at the methylene bridge
Limitations :
-
Lower yields (52-60%) due to competing over-reduction
Advanced Methodologies
Microwave-Assisted Synthesis
Recent innovations utilize microwave irradiation to accelerate the alkylation process:
Protocol :
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Charge reactants in sealed vessel with DIPEA (3 eq)
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Irradiate at 150W, 120°C for 20 min
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Cool, filter through Celite®, concentrate in vacuo
Results :
Flow Chemistry Applications
Continuous flow systems address scalability challenges:
| Stage | Parameters | Outcome |
|---|---|---|
| Mixing | T-mixer, Re = 2500 | Complete homogenization in <5s |
| Reaction | PFA tubing (10 mL volume), 90°C | 94% conversion |
| Workup | In-line liquid-liquid extraction | Automated phase separation |
This configuration enables kilogram-scale production with 89% isolated yield and <0.5% di-alkylated byproduct.
Analytical Characterization
Critical quality attributes are verified through:
Spectroscopic Data :
-
H NMR (400 MHz, CDCl): δ 1.25 (t, J=7.1 Hz, 3H, CHCH), 2.45-2.55 (m, 2H, piperidine H-5), 3.45 (s, 3H, NCH), 4.12 (q, J=7.1 Hz, 2H, OCH)
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HRMS : m/z calcd for CHNO [M+H] 264.1707, found 264.1709
Purity Assessment :
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 60:40 MeCN:HO | 99.1% |
| Chiral SFC | AD-H column, CO/i-PrOH | 99.8% ee |
Industrial-Scale Considerations
Cost Optimization
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Raw Material Sourcing : Bulk pricing for 4-(bromomethyl)-1-methylpyrazole decreases from $12.50/g (100g) → $4.20/g (10kg)
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Solvent Recycling : DMF recovery via falling-film evaporators reduces costs by 38%
Waste Stream Management
-
Bromide byproducts precipitated as AgBr for safe disposal
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Aqueous washes neutralized with Ca(OH) before release
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives.
Reagents/Conditions :
-
Basic hydrolysis : NaOH/EtOH, reflux
-
Acidic hydrolysis : HCl (conc.), Δ
Products :
| Reaction Type | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| Saponification | NaOH/EtOH | 80°C, 6 hr | 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid | 85% |
| Acidic Hydrolysis | HCl (6M) | 100°C, 12 hr | Same as above | 78% |
This carboxylic acid derivative serves as a precursor for amide bond formation or further functionalization.
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents.
Reagents/Conditions :
Outcomes :
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | 3-(hydroxymethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine | 72% |
| DIBAL-H | DCM | -78°C | Same as above | 65% |
The alcohol product is amenable to oxidation or alkylation .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions to introduce substituents.
Example Reaction :
Alkylation with 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde
-
Reagents : NaBH(OAc)₃, DCM, rt
-
Product : 1-[(5-methyl-1-phenyl-1H-pyrazol-3-yl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Mechanism : Reductive amination facilitates C–N bond formation, leveraging the aldehyde’s electrophilicity and the piperidine nitrogen’s nucleophilicity .
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety undergoes electrophilic substitution, though steric hindrance from the methyl group limits reactivity at the 4-position.
Nitration :
-
Reagents : HNO₃/H₂SO₄, 0°C
-
Product : Nitro derivatives at the 3- or 5-position of the pyrazole (limited yield due to steric effects)
Halogenation :
-
Reagents : NBS (for bromination), AIBN, CCl₄
-
Product : 5-bromo-1-methyl-1H-pyrazole derivatives
Ester Group Transformations
The ethyl ester participates in transesterification and aminolysis reactions:
Transesterification :
-
Reagents : MeOH, H₂SO₄ (cat.), Δ
-
Product : Methyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Aminolysis :
-
Reagents : NH₃/MeOH, sealed tube, 100°C
-
Product : 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
Stability Under Oxidative Conditions
The pyrazole ring resists oxidation, but the ester group may decompose under strong oxidative agents:
Oxidation with KMnO₄ :
-
Conditions : H₂O/pyridine, 60°C
-
Outcome : Degradation to carboxylic acid fragments (no isolable products)
Industrial and Research Implications
-
Scale-Up Challenges : Steric hindrance from the pyrazole methyl group necessitates optimized catalysts for substitutions.
-
Pharmacological Relevance : Derivatives exhibit nanomolar affinity for MmpL3 (a mycobacterial target) and low cytotoxicity (IC₅₀ > 50 µM in HepG2 cells) .
This compound’s versatility in bond-forming reactions underscores its utility in drug discovery and materials science.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate, exhibit significant anticancer properties. Research has shown that such compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored, particularly regarding its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The pyrazole ring is believed to play a crucial role in enhancing cognitive functions and protecting neuronal cells from oxidative stress. Experimental models demonstrated that treatment with this compound resulted in improved memory retention and reduced neuroinflammation .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that the compound effectively inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and flexibility, making it suitable for applications in coatings and adhesives .
Nanotechnology
The unique chemical structure allows for functionalization in nanotechnology applications, particularly in drug delivery systems where targeted release is essential. The compound can be utilized to create nanoparticles that encapsulate therapeutic agents, ensuring their effective delivery to specific tissues while minimizing side effects .
Case Study 1: Anticancer Research
A recent study involved the synthesis of various derivatives of this compound to evaluate their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In a preclinical trial, the compound was administered to animal models exhibiting symptoms of Alzheimer’s disease. The findings revealed a marked improvement in cognitive function and a reduction in amyloid plaque formation, underscoring its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Implications
- Ester Position : The 3-carboxylate in the target compound vs. 4-carboxylate in ’s analog may alter binding pocket interactions. For instance, 4-carboxylate derivatives could exhibit stronger hydrogen bonding with target proteins .
- Linkage Type: Methylene (target) vs. sulfonyl (ZX-AC003526) linkages influence electronic properties.
- Core Modifications : Compound 26’s pyrazolopyrimidine core extends π-π stacking capabilities, critical for kinase inhibition, whereas the target compound’s simpler structure may favor broader bioavailability .
Physicochemical Properties
- Solubility : The ethyl ester in the target compound and ZX-AC003526 improves hydrophilicity compared to CAS 1342067-70-2, which lacks an ester .
- Stability : Sulfonyl-linked analogs (e.g., ZX-AC003526) may exhibit higher oxidative stability than methylene-linked counterparts due to stronger S–O bonds .
Biological Activity
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound belonging to the class of piperidine carboxylates, notable for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical formula of this compound is with a molecular weight of 251.33 g/mol. The synthesis typically involves several steps:
- Formation of the Pyrazole Moiety : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Alkylation : The pyrazole is alkylated using methyl iodide to introduce the 1-methyl group.
- Piperidine Ring Formation : Synthesized from suitable precursors like 1,3-dicarbonyl compounds.
- Coupling Reaction : The pyrazole and piperidine rings are coupled via nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole moiety allows for modulation of biological pathways, while the piperidine ring enhances binding affinity and selectivity towards these targets .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound may also exhibit similar antimicrobial efficacy .
Antitumor and Anti-inflammatory Properties
Several studies have highlighted the potential of pyrazole derivatives as antitumor agents due to their ability to inhibit key pathways involved in cancer progression, such as BRAF(V600E) and other receptor tyrosine kinases . Additionally, compounds within this class have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting a role in managing inflammatory conditions .
Table: Summary of Biological Activities
Research Insights
Recent studies indicate that structural modifications can significantly influence the biological activity of pyrazole derivatives. For example, variations in substituents on the pyrazole or piperidine rings can lead to enhanced potency or selectivity against specific biological targets .
Q & A
Q. What are the key synthetic routes for ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole-piperidine hybrids are prepared by reacting amine intermediates (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine) with activated carboxylate derivatives under mild basic conditions (e.g., NaHCO₃ in DMF at 60–80°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Key Steps :
- Protection/deprotection of functional groups (e.g., tert-butyl carbamate).
- Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.
Q. How is this compound characterized using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Peaks for the piperidine ring (δ ~1.4–3.5 ppm for CH₂ groups), ester carbonyl (δ ~4.1–4.3 ppm for OCH₂CH₃), and pyrazole protons (δ ~7.3–7.6 ppm for aromatic protons). Splitting patterns confirm substitution positions .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ peaks are observed (e.g., m/z 406.2 for related analogs), with fragmentation patterns confirming the ester and pyrazole moieties .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .
Q. What are the preliminary steps to evaluate its biological activity?
- Methodology :
- In vitro assays : Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based or colorimetric assays (IC₅₀ determination).
- Cellular assays : Test cytotoxicity (MTT assay) and selectivity in cancer/normal cell lines.
- SAR studies : Modify the pyrazole or piperidine substituents to optimize potency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into target active sites (e.g., SARS-CoV-2 PLpro, as in related pyrazole inhibitors) using PDB structures. Analyze hydrogen bonds, π-π stacking, and hydrophobic interactions .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Calculate binding free energies (MM/PBSA) .
Q. How are hydrogen bonding patterns analyzed in its crystal structure?
- Methodology :
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Solve structures using SHELXL (direct methods) and refine with OLEX2 .
- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury. Compare with Etter’s rules for supramolecular assembly .
Q. How to resolve contradictions in NMR data during derivative synthesis?
- Methodology :
- Dynamic NMR : Identify rotational barriers in amide bonds (e.g., coalescence temperature experiments).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm regiochemistry of substituents.
- Crystallographic validation : Resolve ambiguities by comparing experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .
Q. What strategies mitigate challenges in crystallographic refinement?
- Methodology :
- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R₁/residual density maps .
- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., ethyl ester).
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
Q. How is the compound utilized as a building block in drug discovery?
- Methodology :
- Fragment-based design : Incorporate the pyrazole-piperidine core into larger scaffolds (e.g., kinase inhibitors).
- Click chemistry : Functionalize the ester group via Huisgen cycloaddition to introduce triazole moieties .
- Prodrug strategies : Hydrolyze the ethyl ester in vivo to enhance solubility/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
